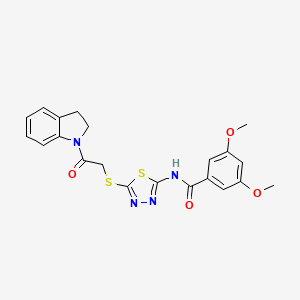
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an indolin-2-one, a thiadiazole, and a benzamide group. Indolin-2-one compounds are known to exhibit a wide range of biological activities . Thiadiazoles are heterocyclic compounds that have been studied for their potential pharmacological properties . Benzamides are a class of compounds that have been used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indolin-2-one group consists of a fused six-membered benzene ring and a five-membered ring with a ketone and an amine . The thiadiazole is a five-membered ring containing three nitrogen atoms and a sulfur atom . The benzamide group consists of a benzene ring attached to a carboxamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The indolin-2-one could potentially undergo reactions at the carbonyl group or at the nitrogen . The thiadiazole could potentially undergo reactions at the sulfur or nitrogen atoms . The benzamide could potentially undergo reactions at the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carbonyl, amine, and thiol groups could influence the compound’s solubility in various solvents . The presence of aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
This compound is structurally similar to indolin-2-one derivatives, which have been designed as acetylcholine esterase (AChE) inhibitors . AChE inhibitors are used clinically to treat Alzheimer’s disease (AD), a neurodegenerative disease characterized by gradual loss of memory and other cognitive impairments .
Antioxidant Activity
Indoline derivatives, including those similar to the compound , have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests potential antioxidant activity, which could be useful in various medical and scientific applications.
Cancer Treatment
Certain indolin-2-one derivatives have demonstrated strong cytotoxicity against human cancer cell lines . This suggests that the compound could potentially be used in the development of new anticancer agents .
Antibacterial Activity
Hybrids of indolin-2-one and nitroimidazole have shown remarkable antibacterial activities . Given the structural similarities, the compound could potentially be used in the development of new antibacterial agents, particularly against drug-resistant bacteria .
Neuroprotective Agents
Indoline derivatives have been designed and synthesized as multifunctional neuroprotective agents for battling ischemic stroke . The compound could potentially be used in similar applications, offering protection to neural cells.
Free Radical Scavenging
While most indolin-2-one derivatives showed only weak scavenging activity in DPPH free radical-scavenging assay, it’s possible that the compound could be optimized for better performance in this area .
Mecanismo De Acción
Target of Action
The primary targets of this compound are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound interacts with its targets by binding to the NMDA-GluN2B receptors . This interaction can lead to changes in the receptor’s activity, potentially altering the transmission of signals in the brain.
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection . By binding to the NMDA-GluN2B receptors, it can influence the pathways that these receptors are involved in, such as the transmission of signals in the brain. The downstream effects of this interaction can include changes in neuronal activity and potentially protective effects against neuronal damage.
Result of Action
The molecular and cellular effects of the compound’s action can include significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that the compound may have potential as a neuroprotective agent.
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area . The specific safety and hazard information would depend on the properties of the compound, including its reactivity and potential biological activity .
Direcciones Futuras
Future research could involve further exploration of the biological activity of this compound. This could include testing the compound against various biological targets or in different disease models . Additionally, modifications could be made to the compound’s structure to optimize its activity or improve its pharmacokinetic properties .
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-28-15-9-14(10-16(11-15)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-8-7-13-5-3-4-6-17(13)25/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQUDAQQGCJGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


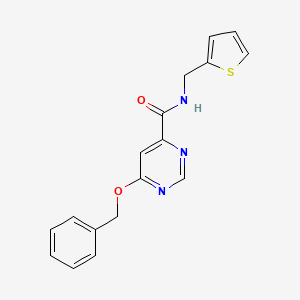
![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)

![methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2989184.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B2989185.png)
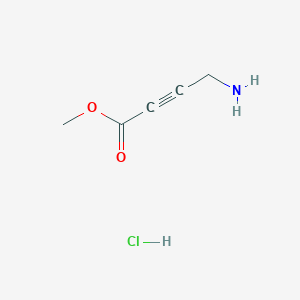
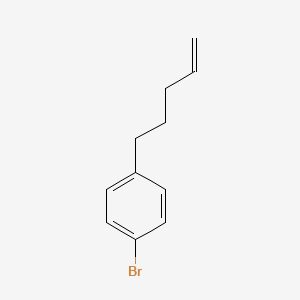
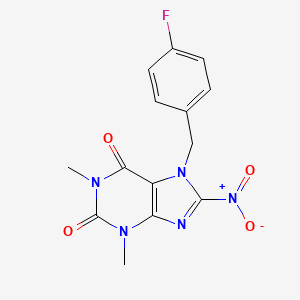
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)
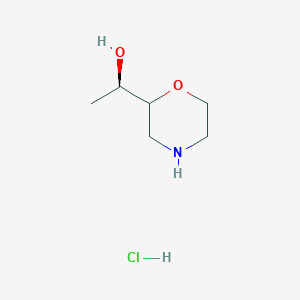
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)
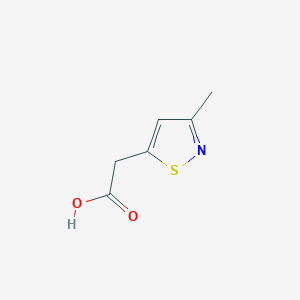
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2989202.png)